tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a sulfonyl group attached to a brominated pyridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-bromopyridine, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated intermediate is then coupled with tert-butyl piperazine-1-carboxylate under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and sulfonyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The brominated pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both a sulfonyl group and a brominated pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21BrN4O4S |
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Molecular Weight |
421.31 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-5-bromopyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN4O4S/c1-14(2,3)23-13(20)18-4-6-19(7-5-18)24(21,22)11-9-17-8-10(15)12(11)16/h8-9H,4-7H2,1-3H3,(H2,16,17) |
InChI Key |
VWMDBUSFGQYBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br |
Origin of Product |
United States |
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